Epimedin A

Übersicht

Beschreibung

Epimedin A ist ein Prenylierter Flavonoid-Glykosid, der in der traditionellen chinesischen Medizinpflanze Epimedium vorkommt, allgemein bekannt als „Horny Goat Weed“. Diese Verbindung ist bekannt für ihre verschiedenen Bioaktivitäten, darunter die Förderung der Knochengesundheit, die Verbesserung der Herz-Kreislauf-Funktion sowie antitumorale und immunmodulatorische Wirkungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Epimedin A kann durch enzymatische Hydrolyse synthetisiert werden. Ein effizientes Verfahren beinhaltet die Verwendung einer recycelbaren wässrig-organischen Zweiphasen-Enzymhydrolyse. Diese Methode verwendet Propylacetat und HAc-NaAc-Puffer (pH 4,5) enthaltend β-Dextranase/Epimedin A, und die Hydrolyse wird bei 60 °C für 1 Stunde durchgeführt . Dieser Prozess führt zur vollständigen Hydrolyse von this compound zu Sagittatoside A, wobei 95,02% des Produkts in die organische Phase übergehen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion von rohen Flavonoiden aus den getrockneten oberirdischen Teilen von Epimedium brevicornum Maxim unter Verwendung von Ethylacetat und Ethanol unter Beschallung . Dieses Verfahren stellt die effiziente Extraktion von this compound zusammen mit anderen verwandten Flavonoiden sicher.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Epimedin A durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Hydrierung, Hydroxylierung, Dehydrierung, Demethylierung und Konjugation mit Glucuronsäure und verschiedenen Zuckern .

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse mit β-Dextranase in einem wässrig-organischen Zweiphasensystem.

Hydrierung: Umfasst typischerweise die Verwendung von Wasserstoffgas und eines Metallkatalysators wie Palladium auf Kohlenstoff.

Hydroxylierung: Wird oft mit Hydroxylierungsmitteln wie Wasserstoffperoxid oder molekularem Sauerstoff in Gegenwart eines Katalysators durchgeführt.

Demethylierung: Erreicht mit Reagenzien wie Bortribromid oder Aluminiumchlorid.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen Sagittatoside A, verschiedene hydroxylierte Derivate und demethylierte Verbindungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Vorläufer zur Synthese anderer bioaktiver Flavonoide verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es fördert die Osteoblastendifferenzierung durch Steigerung der Aktivität der alkalischen Phosphatase, der Bildung von Kalziumknochen, sowie der Expression osteogenetischer Gene und Proteine . Darüber hinaus wurde gezeigt, dass es an den Hypoxie-induzierbaren Faktor 1-alpha (HIF-1α) bindet und dessen Gen- und Proteinexpression hemmt, was für die Knochenregeneration unter hypoxischen Bedingungen entscheidend ist .

Wissenschaftliche Forschungsanwendungen

Osteoporosis Treatment

Mechanisms of Action

EA has been extensively studied for its role in bone health, particularly in the treatment of osteoporosis. Research indicates that EA promotes osteoblast differentiation and proliferation while inhibiting osteoclastogenesis through various signaling pathways.

- PI3K/AKT/NF-κB Signaling Pathway : EA negatively regulates osteoclastogenesis by inhibiting the TRAF6/PI3K/AKT/NF-κB signaling pathway. This mechanism is crucial in mitigating bone resorption and enhancing bone density in models of osteoporosis .

- Bone Regeneration : In vitro studies have shown that EA enhances alkaline phosphatase activity and calcium nodule formation in osteoblasts. In vivo experiments further demonstrated that EA significantly improves bone regeneration in ovariectomized rat models, simulating postmenopausal osteoporosis .

Clinical Implications

The potential of EA as a therapeutic agent for osteoporosis is supported by its ability to:

- Increase bone mineral density (BMD).

- Promote trabecular microstructure integrity.

- Reduce osteoclast activity, thereby limiting bone loss .

Anti-Inflammatory Effects

EA exhibits anti-inflammatory properties that may be beneficial in various inflammatory conditions. The compound has been shown to modulate inflammatory responses by:

- Reducing pro-inflammatory cytokines such as TNF-α and IL-1β.

- Enhancing cell viability and reducing apoptosis in chondrocytes exposed to inflammatory stimuli .

These effects suggest that EA could be a valuable adjunct therapy for conditions like osteoarthritis, where inflammation plays a critical role in disease progression.

Neuroprotective Potential

Emerging research indicates that EA may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

- Alzheimer's Disease : Studies have suggested that EA can alleviate cognitive deficits associated with Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells . Its ability to enhance neuronal survival under stress conditions positions it as a potential therapeutic agent.

Table 1: Summary of Research Findings on this compound

Case Study: Osteoporosis Management

A notable study utilized an ovariectomized rat model to assess the efficacy of EA in managing osteoporosis. The results indicated significant improvements in BMD and trabecular architecture after EA treatment compared to control groups. Histological analysis revealed preserved cortical thickness and enhanced trabecular density, underscoring EA's potential as a therapeutic agent for postmenopausal osteoporosis .

Wirkmechanismus

Epimedin A exerts its effects through various molecular targets and pathways. It promotes osteoblast differentiation by increasing the activity of alkaline phosphatase, calcium nodule formation, and the expression of osteogenesis-related genes and proteins . Additionally, it has been shown to bind with hypoxia-inducible factor 1-alpha (HIF-1α), inhibiting its gene and protein expression, which is crucial for bone regeneration under hypoxic conditions .

Vergleich Mit ähnlichen Verbindungen

Epimedin A ist strukturell ähnlich anderen Flavonoiden, die in Epimedium vorkommen, wie Epimedin B, Epimedin C, Icariin, Baohuoside I und Icaritin . Diese Verbindungen teilen ein gemeinsames Aglykon-Skelett, unterscheiden sich jedoch in der Art und Anzahl der Zuckergruppen, die an den Positionen C-3 oder C-7 angehängt sind . Im Vergleich zu seinen Analogen besitzt this compound einzigartige Bioaktivitäten, insbesondere bei der Förderung der Knochengesundheit und der Herz-Kreislauf-Funktion .

Ähnliche Verbindungen

- Epimedin B

- Epimedin C

- Icariin

- Baohuoside I

- Icaritin

Diese Verbindungen sind wie this compound für ihre vielfältigen pharmakologischen Aktivitäten bekannt und werden umfassend auf ihr Potenzial für gesundheitliche Vorteile untersucht .

Biologische Aktivität

Epimedin A (EA) is a flavonoid glycoside primarily derived from the plant Epimedium, which has been extensively studied for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of the key active components found in Epimedium species, particularly known for its role in traditional Chinese medicine. It is often used for its purported benefits in enhancing sexual health, improving bone density, and exhibiting neuroprotective effects. The compound is structurally related to other flavonoids such as icariin and epimedin B, which also contribute to the medicinal properties of Epimedium.

1. Bone Health

One of the most significant areas of research on this compound is its impact on bone health. Studies have shown that EA promotes the differentiation and proliferation of osteoblasts, which are crucial for bone formation.

- In Vitro Studies : Research indicates that EA enhances alkaline phosphatase activity and calcium nodule formation in osteoblasts, indicating increased bone mineralization. The expression of osteogenesis-related genes and proteins is also upregulated in the presence of EA .

- In Vivo Studies : Animal models have demonstrated that EA significantly improves bone regeneration and density, suggesting its potential as a treatment for osteoporosis .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

- Mechanisms : EA may exert protective effects against oxidative stress and inflammation in neural tissues. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cerebrospinal fluid, which are often elevated in conditions like Alzheimer’s disease .

- Clinical Relevance : In clinical studies involving patients with moderate Alzheimer's disease, treatments incorporating Cistanches Herba, which contains EA, resulted in improved cognitive function and reduced neuroinflammation markers .

3. Immunomodulatory Activity

Research has also highlighted the immunomodulatory effects of this compound. It appears to influence the activation of immune pathways, particularly through modulation of the NLRP3 inflammasome.

- Inflammasome Activation : Studies indicate that EA can enhance the activation of caspase-1 and IL-1β secretion via NLRP3 inflammasome pathways, suggesting a role in managing inflammatory responses . This activation may have implications for conditions characterized by chronic inflammation.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Osteoporosis Treatment : In a controlled study involving osteoporotic rats, administration of an EA complex drug significantly enhanced bone density compared to control groups. Histological analysis revealed increased trabecular thickness and number .

- Alzheimer's Disease Management : In a clinical trial involving moderate AD patients treated with a formulation containing EA, participants showed statistically significant improvements in cognitive assessments after 48 weeks compared to a control group .

Eigenschaften

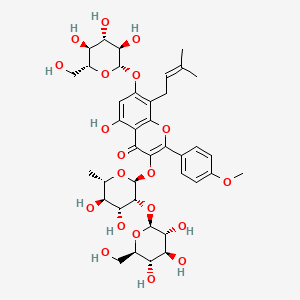

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-31(50)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)24(43)15(3)53-39)59-38-32(51)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,36+,37+,38-,39-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXJDTNFJXKATR-BTXBWYRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.